molecular formula C10H16S B14546455 2-Cyclohexene-1-thiol, 2-methyl-5-(1-methylethenyl)-, cis- CAS No. 61758-14-3

2-Cyclohexene-1-thiol, 2-methyl-5-(1-methylethenyl)-, cis-

Cat. No.: B14546455
CAS No.: 61758-14-3
M. Wt: 168.30 g/mol
InChI Key: DDKVMPJZNFPWBC-UWVGGRQHSA-N
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Description

2-Cyclohexene-1-thiol, 2-methyl-5-(1-methylethenyl)-, cis- is an organic compound characterized by its unique structure, which includes a cyclohexene ring with a thiol group and various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclohexene-1-thiol, 2-methyl-5-(1-methylethenyl)-, cis- typically involves the following steps:

    Starting Materials: The synthesis begins with cyclohexene and appropriate thiol and alkene precursors.

    Reaction Conditions: The reaction may require specific catalysts, solvents, and temperature conditions to ensure the correct formation of the desired product.

    Purification: The final product is purified using techniques such as distillation, crystallization, or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors, continuous flow processes, and advanced purification methods to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-Cyclohexene-1-thiol, 2-methyl-5-(1-methylethenyl)-, cis- can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to modify the double bonds or other functional groups.

    Substitution: The thiol group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium, platinum, or other transition metals.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce saturated hydrocarbons.

Scientific Research Applications

2-Cyclohexene-1-thiol, 2-methyl-5-(1-methylethenyl)-, cis- has various applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals, fragrances, and other industrial products.

Mechanism of Action

The mechanism by which 2-Cyclohexene-1-thiol, 2-methyl-5-(1-methylethenyl)-, cis- exerts its effects involves interactions with molecular targets such as enzymes, receptors, or other biomolecules. The specific pathways and targets depend on the context of its use, whether in biological systems or chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    2-Cyclohexene-1-thiol: A simpler analog with similar reactivity.

    2-Methyl-5-(1-methylethenyl)-cyclohexene: Lacks the thiol group but shares structural similarities.

    cis-2-Cyclohexene-1-ol: Contains a hydroxyl group instead of a thiol group.

Uniqueness

2-Cyclohexene-1-thiol, 2-methyl-5-(1-methylethenyl)-, cis- is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties.

Properties

CAS No.

61758-14-3

Molecular Formula

C10H16S

Molecular Weight

168.30 g/mol

IUPAC Name

(1S,5S)-2-methyl-5-prop-1-en-2-ylcyclohex-2-ene-1-thiol

InChI

InChI=1S/C10H16S/c1-7(2)9-5-4-8(3)10(11)6-9/h4,9-11H,1,5-6H2,2-3H3/t9-,10-/m0/s1

InChI Key

DDKVMPJZNFPWBC-UWVGGRQHSA-N

Isomeric SMILES

CC1=CC[C@@H](C[C@@H]1S)C(=C)C

Canonical SMILES

CC1=CCC(CC1S)C(=C)C

Origin of Product

United States

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